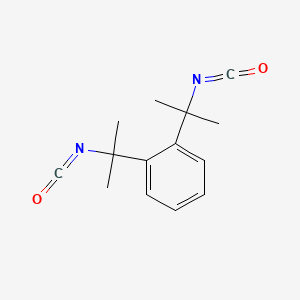

1,2-Bis(2-isocyanatopropan-2-yl)benzene

Description

Properties

CAS No. |

58067-42-8 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

1,2-bis(2-isocyanatopropan-2-yl)benzene |

InChI |

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3 |

InChI Key |

NNOZGCICXAYKLW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

Phosgenation of Diamine Precursors

Reaction Mechanism and General Protocol

The most widely documented method for synthesizing 1,3-bis(2-isocyanatopropan-2-yl)benzene involves the reaction of 1,3-bis(2-aminopropan-2-yl)benzene with phosgene (COCl₂). This process follows a two-stage mechanism:

Low-Temperature Carbamyl Chloride Formation :

At 0–10°C, the diamine reacts with phosgene in a solvent such as acetophenone to form a carbamyl chloride-hydrochloride intermediate.

$$

\text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NH-COCl} \cdot \text{HCl}

$$High-Temperature Isocyanate Conversion :

The intermediate is heated to 100–160°C with excess phosgene, yielding the diisocyanate and hydrogen chloride:

$$

\text{R-NH-COCl} \cdot \text{HCl} + \text{COCl}_2 \rightarrow \text{R-NCO} + 2\text{HCl}

$$

Table 1: Optimized Reaction Conditions for Phosgenation

Alternative Synthetic Routes

Process Optimization and Challenges

Critical Parameters

Industrial Applications and Environmental Impact

Polyurethane Production

The compound serves as a crosslinker in high-performance polyurethanes, leveraging its sterically hindered isocyanate groups for controlled reactivity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Polymerization: It can polymerize to form polyurethanes, which are widely used in coatings, adhesives, and foams.

Common Reagents and Conditions

Alcohols: React with isocyanate groups to form urethanes.

Amines: React with isocyanate groups to form ureas.

Catalysts: Often used to accelerate the polymerization process.

Major Products

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Polyurethanes: Resulting from polymerization reactions.

Scientific Research Applications

1,2-Bis(2-isocyanatopropan-2-yl)benzene has a wide range of applications in scientific research and industry:

Chemistry: Used as a building block in the synthesis of various polymers and materials.

Biology: Employed in the development of biocompatible materials for medical devices.

Medicine: Utilized in the formulation of drug delivery systems and biomedical coatings.

Industry: Integral in the production of coatings, adhesives, sealants, and elastomers

Mechanism of Action

The mechanism of action of 1,2-Bis(2-isocyanatopropan-2-yl)benzene primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates .

Comparison with Similar Compounds

Structural and Electronic Properties

- Crystallinity and Packing: The fluorobenzoylamino derivative () exhibits a planar crystal structure stabilized by hydrogen bonding. In contrast, bulky tert-butyl groups () disrupt packing, reducing crystallinity. The isocyanato compound’s crystallinity is likely intermediate, influenced by polar -NCO interactions.

- Electronic Effects :

Polymer Chemistry (Target Compound)

- Dental Monomers: highlights the synthesis of QA10+TMXDI, a urethane-dimethacrylate monomer derived from 1,3-bis(2-isocyanatopropan-2-yl)benzene (a structural isomer). The ortho isomer’s steric bulk may improve mechanical properties in copolymers by reducing chain mobility .

- Comparison with Commercial Diisocyanates : Unlike toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), the branched isocyanatopropane groups enhance hydrolytic stability and reduce toxicity risks.

Fluorescence and Catalysis (Analogues)

- 1,2-bis(4-bromobenzamide)benzene : Exhibits dual fluorescence behavior, acting as a PdCl₂ ligand in Suzuki-Miyaura coupling (). The bromine substituents enhance π-π stacking, critical for fluorescence quenching studies .

- Phospholanyl Ligand () : Demonstrates high enantioselectivity in hydrogenation reactions, outperforming simpler phosphines due to rigid backbone and chirality .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Bis(2-isocyanatopropan-2-yl)benzene in a laboratory setting?

- Methodology : Synthesis typically involves catalytic phosgenation of the corresponding diamine precursor under controlled conditions. The reaction requires inert atmospheres (e.g., nitrogen) and solvents like toluene or dichloromethane. Monitoring reaction progress via FTIR for the disappearance of amine peaks (N-H stretching at ~3300 cm⁻¹) and emergence of isocyanate signals (~2270 cm⁻¹) is critical. Post-synthesis purification via fractional distillation or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of 1,2-Bis(2-isocyanatopropan-2-yl)benzene?

- Methodology :

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) is standard, using internal standards for quantification .

- Structural Confirmation : Nuclear magnetic resonance (¹³C NMR) identifies the isocyanate groups (δ ~120–130 ppm for N=C=O carbons). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₆N₂O₂, exact mass: 244.1212 g/mol) .

- Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement and bond angles .

Q. What safety protocols are critical when handling 1,2-Bis(2-isocyanatopropan-2-yl)benzene due to its isocyanate functional groups?

- Protocols :

- Exposure Control : Use fume hoods with adequate ventilation (minimum airflow 0.5 m/s) and closed-system processing to minimize inhalation risks .

- Personal Protection : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Waste Management : Quench residual isocyanate groups with aqueous ethanol (1:1 v/v) before disposal to prevent uncontrolled polymerization .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the reaction kinetics of 1,2-Bis(2-isocyanatopropan-2-yl)benzene in urethane formation?

- Methodology :

- Factorial Design : Apply a 2³ factorial design to evaluate variables (temperature, catalyst concentration, stoichiometric ratio) on reaction rate. Use response surface methodology (RSM) to model nonlinear interactions .

- In Situ Monitoring : Employ attenuated total reflectance (ATR)-FTIR to track isocyanate conversion in real time. Kinetic parameters (e.g., activation energy) are derived via Arrhenius plots .

- Contradiction Resolution : If conflicting rate constants arise from different analytical methods (e.g., NMR vs. FTIR), use orthogonal validation with HPLC to identify systematic errors .

Q. How can computational modeling tools like COMSOL Multiphysics be integrated with AI to predict the reactivity of 1,2-Bis(2-isocyanatopropan-2-yl)benzene in complex systems?

- Methodology :

- Multi-physics Simulations : Model diffusion-limited reactions in polymer matrices using COMSOL’s "Transport of Diluted Species" module. Couple with density functional theory (DFT) calculations (e.g., Gaussian 16) to predict electronic effects of substituents on isocyanate reactivity .

- AI-Driven Optimization : Train neural networks on experimental datasets (e.g., reaction yields, temperature gradients) to predict optimal reaction conditions. Tools like TensorFlow or PyTorch enable adaptive learning for dynamic process adjustments .

Q. What methodologies resolve contradictions in spectroscopic data when analyzing byproducts from 1,2-Bis(2-isocyanatopropan-2-yl)benzene reactions?

- Methodology :

- Multi-Technique Cross-Validation : Combine GC-MS, ¹H-¹³C HSQC NMR, and X-ray photoelectron spectroscopy (XPS) to differentiate between isocyanate oligomers and hydrolysis byproducts (e.g., ureas). For ambiguous peaks, isotopic labeling (¹⁵N or ¹³C) clarifies structural assignments .

- Statistical Analysis : Use principal component analysis (PCA) to cluster spectral datasets and identify outliers caused by instrumental drift or sample contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.